

Unveiling the Potency of DS55980254: A Comparative Analysis of PTDSS1 Inhibitors

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In the landscape of targeted cancer therapy, the inhibition of phosphatidylserine synthase 1 (PTDSS1) has emerged as a promising strategy, particularly for cancers harboring a deletion of the PTDSS2 gene. This guide provides a comprehensive comparison of **DS55980254** with other known PTDSS1 inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.

Performance Comparison of PTDSS1 Inhibitors

DS55980254 stands out as a potent and selective orally active inhibitor of PTDSS1. Its mechanism of action is centered on inducing synthetic lethality in cancer cells that have lost PTDSS2, an enzyme that also contributes to phosphatidylserine (PS) synthesis. The dual inhibition of PS production leads to endoplasmic reticulum (ER) stress and subsequent immunogenic cell death, offering a targeted therapeutic approach.[1][2][3]

Here, we compare **DS55980254** with other pyrrolepyrazole-derived PTDSS1 inhibitors, DS07551382 and DS68591889, based on available preclinical data.

Table 1: In Vitro Potency and Selectivity



Compound	PTDSS1 IC50 (nM)	PTDSS2 IC50 (nM)	Selectivity (PTDSS2/PTDSS1)
DS55980254	100	>10,000	>100
DS07551382	200	>10,000	>50
DS68591889	Not explicitly quantified, but stated to be selective for PTDSS1 over PTDSS2	Not explicitly quantified, but stated to have no inhibitory activity against PTDSS2[4]	Not explicitly quantified

Data for DS55980254 and DS07551382 are derived from cell-free assays.[5]

Table 2: In Vivo Efficacy in PTDSS2-KO Xenograft

Models

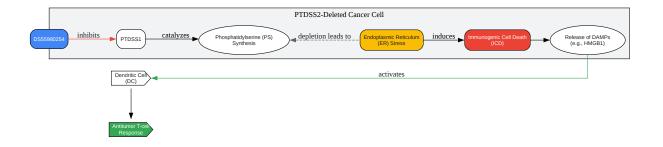
Compound	Model	Dosage	Tumor Growth Inhibition (TGI) / Outcome
DS55980254	HCT116 PTDSS2-KO	10, 30, 100 mg/kg, p.o. daily	Induced tumor regression[5]
DS55980254	A375 PTDSS2-KO	10, 30, 100 mg/kg, p.o. daily	Induced tumor regression[5]
Unnamed PTDSS1 Inhibitor	HCT 116 PTDSS2-KO xenografts	10, 20, 40 mg/kg p.o. o.d. x 13 days	TGI = 97%, 98%, and 99% respectively[6]
Unnamed PTDSS1 Inhibitor	A-375 PTDSS2-KO xenografts	3, 10, 30, 100 mg/kg p.o. o.d. x 13 days	TGI = 47% (at 3mg/kg) and 100% (at 10, 30, 100mg/kg)[6]
DS68591889	Jeko-1 xenograft (B cell lymphoma)	10, 30, 100 mg/kg, p.o. daily for 21 days	Suppressed tumor growth and prolonged survival[7]

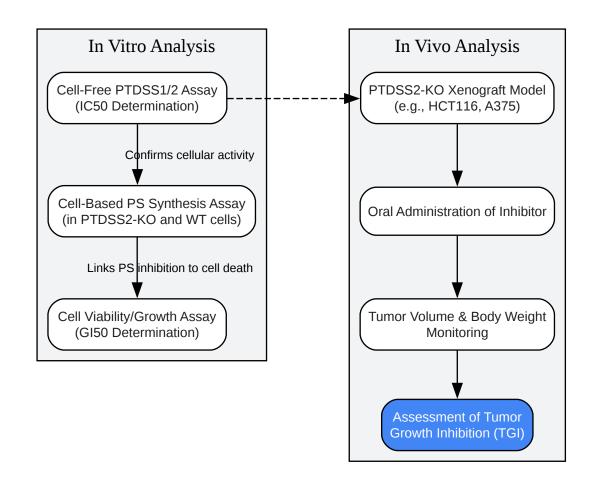


Signaling Pathways and Experimental Workflows

The therapeutic effect of **DS55980254** and other PTDSS1 inhibitors in PTDSS2-deficient cancers is underpinned by a specific signaling cascade.







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